molecular formula C14H28O2 B12002185 2,2-Diethyldecanoic acid CAS No. 5343-55-5

2,2-Diethyldecanoic acid

Cat. No.: B12002185
CAS No.: 5343-55-5
M. Wt: 228.37 g/mol
InChI Key: GGTYKQPULPMHEN-UHFFFAOYSA-N
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Description

Exploration of Analogues with Varied Alkyl Chain Lengths and Branching Patterns

The synthesis of analogues of 2,2-diethyldecanoic acid with different chain lengths and branching patterns typically involves a malonic ester synthesis or a related alkylation approach. This synthetic route is highly versatile for creating α,α-disubstituted carboxylic acids.

The general approach starts with diethyl malonate. It is first deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with a primary alkyl halide (e.g., ethyl bromide) in a nucleophilic substitution reaction (Sₙ2). This process is repeated with a second equivalent of base and the same or a different alkyl halide.

For this compound itself, the synthesis would involve:

Alkylation of diethyl malonate with ethyl bromide.

A second alkylation with ethyl bromide to yield diethyl 2,2-diethylmalonate.

Alkylation of this intermediate with an eight-carbon alkyl halide (e.g., 1-bromooctane) is not feasible at the same carbon. A more common route would be to start with a different precursor, such as ethyl cyanoacetate (B8463686) or by alkylating a simpler ester enolate.

A more direct route to creating varied analogues involves the alkylation of a deprotonated nitrile or ester. For example, starting with decanoic acid, one could convert it to its ester, form the enolate with a strong base like lithium diisopropylamide (LDA), and then perform sequential alkylations with ethyl bromide.

By varying the alkyl halides used in these synthetic schemes, a wide array of analogues can be produced.

Varied α-Branching: Using methyl iodide, propyl bromide, or other alkyl halides in place of ethyl bromide would lead to α,α-dimethyl, α,α-dipropyl, or mixed α,α-dialkyl analogues. orgsyn.org For example, 2,2-dimethyldecanoic acid and 2,2-dimethylbutanoic acid are known analogues. nih.govnih.gov

Varied Chain Length: Using alkyl halides of different lengths (e.g., 1-bromohexane (B126081) for an octanoic acid derivative or 1-bromodecane (B1670165) for a dodecanoic acid derivative) in the initial steps of a suitable synthesis allows for the creation of analogues with shorter or longer primary chains.

This synthetic flexibility allows for a systematic exploration of how chain length and branching pattern affect the physicochemical properties of the molecule.

Spectroscopic Characterization of this compound Derivatives

The characterization of this compound and its derivatives relies on a combination of standard spectroscopic techniques to confirm their molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying key functional groups.

Carboxylic Acid: The parent acid shows a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O (carbonyl) stretch at ~1700-1725 cm⁻¹. researchgate.netnih.gov

Esters: The broad O-H stretch disappears, and the C=O stretch of the ester typically appears at a higher frequency, around 1735-1750 cm⁻¹. A C-O stretch is also visible around 1150-1250 cm⁻¹.

Amides: The C=O stretch for amides appears at a lower frequency, typically 1630-1690 cm⁻¹. Primary (R-CONH₂) and secondary (R-CONHR') amides will also show N-H stretching bands around 3100-3500 cm⁻¹. nih.gov

Salts: The carboxylate anion (COO⁻) shows characteristic strong asymmetric and symmetric stretches around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: For the this compound structure, one would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl substituents at the α-position, as well as a series of overlapping signals for the methylene groups of the long decyl chain, and a terminal methyl group signal for the decyl chain. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: A distinct signal for the carbonyl carbon (C=O) would be observed at a downfield position (~175-185 ppm for an acid). Signals for the quaternary α-carbon, as well as the various CH₂ and CH₃ carbons in the structure, would also be present at characteristic chemical shifts.

These spectroscopic methods, when used in combination, provide unambiguous evidence for the successful synthesis and purification of this compound and its various derivatives. mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5343-55-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,2-diethyldecanoic acid

InChI

InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(15)16/h4-12H2,1-3H3,(H,15,16)

InChI Key

GGTYKQPULPMHEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)(CC)C(=O)O

Origin of Product

United States

Modification of the Alkyl Chain:the C10 Decanoic Chain Offers Opportunities for Functionalization, Although Its Unactivated C H Bonds Can Make This Challenging. Strategies Could Include:

Halogenation: Free-radical halogenation could introduce a halogen at various positions along the chain, which can then serve as a handle for further nucleophilic substitution reactions.

Oxidation: Selective oxidation could introduce hydroxyl or keto groups at specific positions, although controlling the position of oxidation on a long alkyl chain is difficult.

Advanced Spectroscopic and Analytical Techniques for 2,2 Diethyldecanoic Acid

Chromatographic Separations for 2,2-Diethyldecanoic Acid

Chromatography is a cornerstone for the analysis of organic acids. ijair.org The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile compounds. ijair.org Due to the low volatility of carboxylic acids, derivatization is a mandatory step to convert the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester. academicjournals.orgsigmaaldrich.com This process enhances the chromatographic behavior of the analyte.

Derivatization:

Esterification: The most common approach involves converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester) using reagents like BF₃-methanol or by generating diazomethane (B1218177).

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively. sigmaaldrich.com These derivatives are volatile and suitable for GC analysis.

GC Conditions: The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming is employed to ensure efficient elution and separation. scielo.br A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both quantification and positive identification based on the mass spectrum. nih.gov

Table 1: Illustrative GC Method Parameters for Fatty Acid Analysis

Parameter Condition Purpose
Column Fused silica (B1680970) capillary, e.g., DB-5 (30 m x 0.25 mm, 0.25 µm film) scielo.br Provides high-resolution separation of components.
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column.
Injector Split/Splitless, 250 °C Vaporizes the sample for introduction into the column.
Oven Program Initial 100°C, ramp at 5°C/min to 280°C, hold for 10 min scielo.br Separates compounds based on boiling point and interaction with the stationary phase.

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) nih.gov | Provides identification and/or quantification. |

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound, often without the need for derivatization. spkx.net.cnnih.gov

Separation Mode:

Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. mjcce.org.mk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. spkx.net.cn Adding a small amount of acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. sciex.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and can be effective for analyzing organic acids which are anionic under appropriate pH conditions. shimadzu.co.kr

Detection: Since underivatized saturated fatty acids lack a strong chromophore, UV detection is not highly sensitive. nih.gov Alternative detection methods include Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or, most powerfully, coupling the HPLC to a mass spectrometer (LC-MS). spkx.net.cn

Table 2: Example RP-HPLC Conditions for Carboxylic Acid Analysis

Parameter Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) spkx.net.cnmjcce.org.mk Retains the analyte based on hydrophobicity.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) sciex.com Elutes the analyte from the column; acid improves peak shape.
Flow Rate 1.0 mL/min Controls the speed of the separation.

| Detector | Mass Spectrometer (MS) or Refractive Index Detector (RID) spkx.net.cn | Provides sensitive detection and identification. |

Chirality refers to the property of a molecule that is non-superimposable on its mirror image. elementlabsolutions.com The two mirror-image forms are called enantiomers. sigmaaldrich.com The compound this compound is achiral because the carbon atom at the second position (C2) is bonded to two identical ethyl groups, meaning it lacks a stereogenic center. Therefore, it does not possess enantiomers and cannot be resolved using chiral chromatography.

However, for related carboxylic acids that are chiral, the separation of enantiomers is critical, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities. nih.gov This separation is achieved using a chiral stationary phase (CSP) in either GC or HPLC. sigmaaldrich.comnih.gov

Chiral HPLC: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely used. elementlabsolutions.comsigmaaldrich.com Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies. elementlabsolutions.com

Chiral GC: Chiral separations in GC often employ capillary columns coated with cyclodextrin (B1172386) derivatives as the CSP. nih.gov

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the definitive identification and quantification of organic compounds. It can be used as a standalone detector or coupled with a chromatographic system (GC-MS or LC-MS). nih.gov

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. acdlabs.com It involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for confident identification. acdlabs.comresearchgate.net

For a fatty acid ester derivative of this compound, characteristic fragments would arise from:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. nih.gov

Loss of the alkoxy group (-OR) from the ester.

The molecular ion peak itself may be of low abundance or entirely absent due to the high energy of the ionization process. acdlabs.com

Electrospray Ionization (ESI) is a soft ionization technique, meaning it imparts little excess energy to the analyte, resulting in minimal fragmentation. acdlabs.com It is the most common ionization source used in LC-MS. diva-portal.org

For the analysis of this compound, ESI would typically be operated in the negative ion mode (ESI-). Carboxylic acids readily lose a proton in the ESI source to form a highly stable and abundant deprotonated molecule, [M-H]⁻. nih.govnih.gov This makes ESI-MS an extremely sensitive method for detecting and quantifying carboxylic acids. nih.gov

The choice of mobile phase solvents and additives is critical for efficient ionization. nih.gov While ESI produces primarily the molecular ion, fragmentation can be induced in the mass spectrometer (e.g., using collision-induced dissociation in a tandem MS experiment, MS/MS) to obtain structural information for confirmation. lcms.cz

Table 3: Comparison of MS Ionization Techniques for this compound

Technique Ionization Type Typical Application Primary Ion Observed Fragmentation
EI-MS Hard GC-MS (of ester derivative) M⁺ (often weak/absent) Extensive, reproducible pattern acdlabs.com

| ESI-MS | Soft | LC-MS | [M-H]⁻ (abundant) | Minimal; can be induced (MS/MS) acdlabs.comlcms.cz |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint of the molecule. nmrdb.org For a carboxylic acid like this compound, analysis is typically performed in negative ion mode, where the precursor ion is the deprotonated molecule, [M-H]⁻. nmrdb.org

The fragmentation of this compound is expected to follow pathways characteristic of branched-chain carboxylic acids. The molecular structure, featuring a quaternary α-carbon bonded to two ethyl groups and a long C8 alkyl chain, dictates the primary fragmentation routes. Key fragmentation events would include:

Alpha-Cleavage: Fission of the bonds adjacent to the carbonyl group is a common pathway. The loss of one of the ethyl groups (C₂H₅•, 29 Da) or the entire octyl chain (C₈H₁₇•, 113 Da) from the precursor ion are plausible fragmentation routes.

Loss of Carbon Dioxide: Decarboxylation, the neutral loss of CO₂ (44 Da) from the [M-H]⁻ precursor ion, is a characteristic fragmentation for carboxylates.

Chain Fragmentation: The long C₈H₁₇ alkyl chain can undergo fragmentation, leading to a series of product ions separated by 14 Da (CH₂).

Table 1: Predicted Key MS/MS Fragments for this compound ([M-H]⁻ Precursor Ion at m/z 241.3)

Fragment Ion (m/z) Proposed Neutral Loss Description
197.3 CO₂ Loss of carbon dioxide from the carboxylate group.
212.3 C₂H₅• Loss of an ethyl radical via alpha-cleavage.

This table is based on theoretical fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the protons of the two equivalent ethyl groups, and the protons of the long alkyl chain. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region. wikipedia.orgfiveable.me

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
-COOH 10.0 - 13.0 Broad Singlet
-C(CH₂ CH₃)₂ ~1.5 - 1.7 Quartet (q)
-(CH₂)₇- ~1.2 - 1.4 Multiplet (m)
-C(CH₂CH₃ )₂ ~0.8 Triplet (t)

Data predicted using NMR simulation software; actual values may vary depending on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. oregonstate.edu The quaternary α-carbon will also have a distinct chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C OOH ~180 - 185
-C (CH₂CH₃)₂ ~45 - 55
-C H₂(CH₂)₆CH₃ ~35 - 40
-C(C H₂CH₃)₂ ~25 - 30
-(C H₂)₆- ~22 - 32
-C(CH₂C H₃)₂ ~8 - 10

Data predicted using NMR simulation software; actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques resolve overlapping signals and establish correlations between nuclei, which is essential for unambiguously assigning the signals of complex molecules. researchgate.net

Correlation Spectroscopy (COSY): A COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. researchgate.net For this compound, key COSY correlations would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. Additionally, correlations would be seen between adjacent methylene groups along the octyl chain, allowing for a sequential walk along the chain backbone.

Heteronuclear Multiple Quantum Coherence (HMQC or HSQC): An HMQC or Heteronuclear Single Quantum Coherence (HSQC) experiment maps one-bond correlations between protons and the carbons to which they are directly attached. researchgate.net This technique would definitively link the proton signals in Table 2 to the carbon signals in Table 3, confirming the assignments of the ethyl groups and each methylene and methyl group in the octyl chain.

Table 4: Expected Key 2D NMR Correlations for this compound

2D NMR Experiment Correlated Nuclei Expected Key Correlations
COSY ¹H - ¹H -CH₂ - of ethyl group ↔ -CH₃ of ethyl group-(CH₂)ₙ-CH₂ - ↔ -(CH₂)ₙ₊₁-CH₂ - (along octyl chain)

| HMQC/HSQC | ¹H - ¹³C (1-bond) | Each proton signal (except -COOH) correlates to its directly bonded carbon atom. |

Vibrational Spectroscopy of this compound

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of a carboxylic acid is highly characteristic. wikipedia.org The spectrum of this compound is expected to be dominated by absorptions from the carboxyl group and the numerous C-H bonds.

The most distinctive feature is a very broad absorption band for the O-H stretch, which typically spans from 2500 to 3300 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms dimers in the condensed phase. libretexts.orgresearchgate.net The second key feature is a strong, sharp absorption for the carbonyl (C=O) stretch, appearing between 1700 and 1725 cm⁻¹. wikipedia.org The spectrum will also feature strong C-H stretching vibrations from the ethyl and octyl groups in the 2850-3000 cm⁻¹ region. aip.org

Table 5: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
C-H stretch Alkyl (ethyl, octyl) 2850 - 2960 Strong
C=O stretch Carboxylic Acid 1700 - 1725 Strong, Sharp
C-O stretch Carboxylic Acid 1210 - 1320 Medium

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations and structure of a sample. For this compound, the Raman spectrum is characterized by specific vibrational modes corresponding to its functional groups and hydrocarbon skeleton. While a dedicated spectrum for this compound is not widely published, its features can be inferred from the analysis of similar long-chain carboxylic acids and branched alkanes. researchgate.netmdpi.com

The spectrum is typically dominated by vibrations of the alkyl chains. The C-H stretching region, observed between 2800 and 3000 cm⁻¹, contains prominent peaks corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. spectroscopyonline.com The presence of the diethyl group at the C2 position introduces additional complexity to this region compared to linear-chain fatty acids.

The carbonyl (C=O) stretch of the carboxylic acid group is another key feature. In the Raman spectra of carboxylic acids, the C=O stretching band is often observed around 1640-1670 cm⁻¹ for the dimeric form, which is common in the solid state or in non-polar solvents due to hydrogen bonding. spectroscopyonline.com The exact position and intensity of this band can be influenced by the molecular environment and hydrogen bonding interactions.

The lower frequency "fingerprint" region (below 1500 cm⁻¹) contains a wealth of structural information, including C-C stretching, CH₂ twisting and wagging, and skeletal deformations. The extended alkyl chain of the decanoic acid backbone gives rise to a series of regularly spaced bands, while the ethyl branches contribute their own characteristic vibrations.

Table 1: Predicted Characteristic Raman Bands for this compound

Raman Shift (cm⁻¹)Vibrational Assignment
~2850 - 2960C-H stretching (symmetric & asymmetric) of CH₂, CH₃
~1740C=O stretching (monomeric form)
~1650C=O stretching (dimeric form, hydrogen-bonded) spectroscopyonline.com
~1440 - 1460CH₂ and CH₃ bending (scissoring)
~1300CH₂ wagging
~1060 - 1130C-C skeletal stretching
~960Phosphate band (if present as a contaminant) endress.com
~890C-C stretch of the quaternary carbon center

Elemental Analysis and Purity Assessment of this compound

Elemental analysis and purity assessment are critical for verifying the identity and quality of a chemical compound.

Elemental Analysis Elemental analysis determines the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₄H₂₈O₂, the theoretical elemental composition is calculated based on its molecular weight (228.37 g/mol ). This analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂ and H₂O) are quantitatively measured.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0114168.1473.65%
HydrogenH1.012828.2812.38%
OxygenO16.00232.0014.01%
Total 228.42 100.00%

A comparison between the experimentally determined mass percentages and the theoretical values confirms the empirical formula of the compound. savemyexams.com

Purity Assessment Purity assessment determines the percentage of the desired compound in a sample and identifies any impurities. savemyexams.com Chromatographic techniques are the primary methods for assessing the purity of this compound.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly effective technique for separating volatile compounds. Due to the polarity and low volatility of carboxylic acids, derivatization is often required before GC analysis. shimadzu.comd-nb.info The carboxylic acid is converted into a more volatile ester, such as a methyl or silyl ester, allowing for sharp chromatographic peaks and accurate quantification. The purity is determined by comparing the peak area of the derivatized this compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another common method for purity assessment that can often be performed without derivatization. ekb.eg The compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is typically used, although detection at low wavelengths may be necessary if the molecule lacks a strong chromophore. Purity is calculated from the relative peak areas in the chromatogram.

Quantitative Analytical Methodologies for this compound

Quantitative analysis aims to determine the precise concentration of this compound in a given sample. The choice of methodology depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a highly sensitive and specific method for the quantification of this compound. mdpi.com To improve volatility and chromatographic performance, the carboxyl group is typically derivatized. shimadzu.com Common derivatization agents include diazomethane for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.

The analysis involves creating a calibration curve from standard solutions of derivatized this compound of known concentrations. nih.gov An internal standard, a structurally similar compound not present in the sample (e.g., a deuterated analog like 2,2-dimethylbutanoic acid-d11 or another fatty acid), is added to all standards and samples to correct for variations in sample preparation and injection volume. nih.govmedchemexpress.com The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it detects specific fragment ions characteristic of the derivatized analyte, enhancing selectivity and sensitivity. mdpi.com

Table 3: Example Parameters for Quantitative GC-MS Analysis of Carboxylic Acids (adapted for this compound)

ParameterTypical Condition
Derivatization Methylation (e.g., with TMS diazomethane) or Silylation (e.g., with BSTFA) shimadzu.com
GC Column Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless
Temperature Program Initial temp. ~60-80°C, ramped to ~250-300°C
Carrier Gas Helium or Hydrogen
MS Ionization Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized acid mdpi.com

High-Performance Liquid Chromatography (HPLC) HPLC offers a robust alternative for quantification, particularly when derivatization is not desirable. researchgate.netnih.gov A reversed-phase method is typically employed.

For quantification, a calibration curve is constructed by injecting standard solutions of known concentrations. phcogj.com Detection can be challenging as aliphatic carboxylic acids lack a strong UV chromophore. Detection may be performed at low UV wavelengths (~205-210 nm), but this can suffer from interference from other compounds and mobile phase components. ekb.eg Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be used for more sensitive and specific quantification. LC-MS, in particular, provides high selectivity by monitoring the molecular ion of this compound. oatext.com

Table 4: Example Parameters for Quantitative HPLC Analysis of Carboxylic Acids (adapted for this compound)

ParameterTypical Condition
HPLC Column Reversed-phase C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm) ekb.eg
Mobile Phase A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) ekb.egphcogj.com
Flow Rate 0.5 - 1.5 mL/min researchgate.net
Column Temp. Ambient or controlled (e.g., 35°C) researchgate.net
Detection Low wavelength UV (205-210 nm), Refractive Index (RI), ELSD, or Mass Spectrometry (LC-MS) ekb.egoatext.com
Injection Vol. 10 - 20 µL researchgate.net

Theoretical and Computational Studies of 2,2 Diethyldecanoic Acid

Quantum Chemical Calculations of 2,2-Diethyldecanoic Acid (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. biointerfaceresearch.comnih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic energies. biointerfaceresearch.comresearchgate.net For this compound, DFT studies can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.net

DFT calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govmdpi.com The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. biointerfaceresearch.com The results of these calculations can provide insights into the molecule's stability and reactivity. biointerfaceresearch.com

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

PropertyCalculated Value
Ground State EnergyValue in Hartrees
Dipole MomentValue in Debye
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Modeling and Simulation of this compound Structures

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. upc.edu For this compound, molecular modeling can be used to visualize the molecule's 3D structure and to simulate its dynamic behavior. upc.edu These simulations can provide information on how the molecule might interact with other molecules or its environment. ntnu.no

Molecular dynamics (MD) simulations, a key component of molecular modeling, can track the movements of atoms in the molecule over time. This can reveal information about the flexibility of the molecule and the different shapes it can adopt. ntnu.no Such simulations are particularly useful for understanding the behavior of the long decanoic acid chain and the rotational freedom of the ethyl groups.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govresearchgate.net For this compound, the long carbon chain and the two ethyl groups at the alpha-position allow for a multitude of possible conformations. youtube.com

Computational methods can be used to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. youtube.comresearchgate.net This is typically done by systematically rotating key bonds and calculating the energy at each step. youtube.com The results of a conformational analysis can reveal the preferred shape of the molecule in different environments. researchgate.net For carboxylic acids, the orientation of the carboxyl group and the potential for intramolecular hydrogen bonding are important factors to consider. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
1Extended chain, anti-periplanar ethyl groups0.0 (Reference)
2Gauche interaction in the decyl chain+0.8
3Eclipsed ethyl group with decyl chain+3.5

Note: This table is for illustrative purposes only.

Reaction Mechanism Studies Related to this compound Synthesis and Transformations

Computational chemistry can be used to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. msuniv.ac.in For the synthesis of this compound, theoretical studies could elucidate the mechanism of reactions such as the alkylation of a decanoic acid derivative. One common method for synthesizing α,α-disubstituted carboxylic acids involves the use of a malonic ester synthesis or similar enolate alkylation strategies. libretexts.org

Another synthetic approach could involve the use of Grignard reagents reacting with carbon dioxide. pressbooks.pub Computational studies can model the transition states and intermediates of these reactions, providing insights into the reaction kinetics and the factors that control product formation. msuniv.ac.in For transformations of this compound, such as esterification or reduction, computational methods can help to understand the reactivity of the carboxylic acid group. pressbooks.pub

Structure-Reactivity Relationship (SAR) Investigations for this compound

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its reactivity. home.blogrsc.org For this compound, SAR investigations would focus on how the two ethyl groups at the alpha-position influence the properties of the carboxylic acid. The steric bulk of the diethyl groups can affect the acidity of the carboxyl proton and the accessibility of the carbonyl carbon to nucleophiles. home.blog

Computational parameters derived from quantum chemical calculations, such as atomic charges and electrostatic potentials, can be used to quantify these effects and build predictive models for the reactivity of related compounds. scribd.comphyschemres.org

Computational Prediction of Spectroscopic Properties of this compound

Theoretical methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies and NMR chemical shifts, computational chemistry can aid in the interpretation of experimental spectra and confirm the structure of this compound. biointerfaceresearch.commdpi.com

The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and computational power. researchgate.net Comparing calculated spectra with experimental data can provide a high level of confidence in the structural assignment of the molecule. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic FeaturePredicted ValueExperimental Value
C=O stretch (IR)~1720 cm⁻¹~1710 cm⁻¹
Carboxyl ¹H NMR shift~10-12 ppm~11.5 ppm
α-Carbon ¹³C NMR shift~45 ppm~46 ppm

Note: This table contains representative values and is for illustrative purposes.

In Silico Screening and Design of this compound Analogues

In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules with desired properties. nih.gov This approach can be used to design analogues of this compound with potentially enhanced or modified characteristics. nih.gov

By systematically altering the structure of this compound in a computational model (e.g., changing the length of the alkyl chain, replacing the ethyl groups with other substituents), it is possible to predict how these changes will affect its properties. nih.gov This allows for the rational design of new molecules for specific applications, reducing the need for extensive and costly experimental synthesis and testing. nih.gov

Biochemical and Metabolic Research on 2,2 Diethyldecanoic Acid

General Role of Branched-Chain Fatty Acids in Biochemical Pathways

Branched-chain fatty acids (BCFAs) are integral components of cellular structures and are actively involved in various metabolic processes. oup.com They are found in a variety of organisms, from bacteria to mammals, and play crucial roles in maintaining the fluidity and stability of cell membranes. oup.comdellait.com In bacteria, BCFAs can constitute a significant portion of the membrane lipids, influencing permeability and the ability to adapt to different environmental conditions. oup.comfrontiersin.org For instance, some bacteria synthesize BCFAs to maintain membrane fluidity at extreme temperatures. oup.com

BCFAs are catabolized through pathways that are distinct from those of straight-chain fatty acids. oup.com The metabolism of BCFAs is closely linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. plos.org The breakdown of BCAAs produces precursors, such as branched-chain acyl-CoAs, which can then be used for the synthesis of BCFAs. frontiersin.orgplos.org This interplay highlights the interconnectedness of amino acid and lipid metabolism.

Furthermore, BCFAs have been shown to influence various physiological processes. They can affect gene expression related to lipid metabolism and inflammation. nih.govmdpi.com For example, certain BCFAs can modulate the expression of fatty acid synthase (FASN), a key enzyme in fatty acid synthesis. nih.gov They also play a role in cell signaling and can interact with biological macromolecules, thereby influencing cellular functions. oup.com

Enzymatic Transformations Involving 2,2-Diethyldecanoic Acid (Excluding human clinical)

While specific enzymatic transformations involving this compound are not extensively detailed in the provided search results, the metabolism of branched-chain fatty acids, in general, involves several key enzymatic steps. The catabolism of BCFAs often mirrors the β-oxidation of straight-chain fatty acids but requires additional enzymes to handle the branch points. mdpi.com

The initial step in the catabolism of many fatty acids is their activation to acyl-CoA derivatives, a reaction catalyzed by acyl-CoA synthetases. Subsequent degradation would likely proceed through a modified β-oxidation pathway. For a compound like this compound, the presence of two ethyl groups at the alpha-carbon position presents a significant steric hindrance to the typical β-oxidation enzymes. This structure would likely necessitate alternative enzymatic pathways for its breakdown.

General enzymatic reactions relevant to the metabolism of branched-chain fatty acids include:

Acyl-CoA synthesis: Activation of the fatty acid.

Dehydrogenation: Introduction of a double bond.

Hydration: Addition of water across the double bond.

Dehydrogenation: Oxidation of the hydroxyl group.

Thiolysis: Cleavage of the molecule to release acetyl-CoA or other small acyl-CoA units.

The specific enzymes that would act on this compound and their mechanisms of action require further investigation.

Precursor-Product Relationships in Biological Systems (Excluding human clinical)

The biosynthesis of branched-chain fatty acids is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs). frontiersin.org The catabolism of BCAAs such as valine, leucine, and isoleucine generates branched-chain α-keto acids. frontiersin.orgplos.org These keto acids can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form branched-chain acyl-CoAs. frontiersin.orgmdpi.com These acyl-CoAs serve as primers for fatty acid synthase, leading to the formation of BCFAs. plos.org

Specifically:

Valine catabolism leads to the formation of isobutyryl-CoA, which can be a precursor for iso-odd-numbered fatty acids.

Leucine breakdown yields isovaleryl-CoA, a precursor for iso-even-numbered fatty acids. plos.org

Isoleucine degradation produces 2-methylbutyryl-CoA, which can act as a primer for the synthesis of anteiso-odd-numbered fatty acids. plos.org

Therefore, in biological systems capable of synthesizing BCFAs de novo, the availability of these BCAA-derived precursors is a critical determinant of the types and quantities of BCFAs produced. The synthesis of a complex branched structure like this compound would likely involve a more intricate biosynthetic pathway, potentially utilizing precursors other than the common BCAA-derived primers, or involving unique enzymatic modifications of a fatty acid backbone.

Table 1: Precursor-Product Relationships in BCFA Synthesis

Precursor (from BCAA Catabolism)Branched-Chain Amino AcidResulting BCFA Type
Isobutyryl-CoAValineIso-odd-numbered
Isovaleryl-CoALeucineIso-even-numbered
2-Methylbutyryl-CoAIsoleucineAnteiso-odd-numbered

Comparative Biochemical Studies of Branched-Chain Fatty Acid Metabolism (Excluding human clinical)

Comparative studies have revealed significant differences in the metabolism and distribution of branched-chain fatty acids across various organisms. In many bacteria, particularly Gram-positive species like Bacillus subtilis, BCFAs are major components of the cell membrane, essential for adapting to environmental changes. oup.comfrontiersin.org In contrast, the abundance and types of BCFAs can vary greatly among different bacterial species. oup.com

In mammals, BCFAs are obtained primarily from the diet, particularly from dairy and meat products, and are also produced by the gut microbiota. dellait.comnih.gov Adipose tissue is a key site for the metabolism of circulating BCFAs. plos.org Studies on 3T3-L1 adipocytes, a model for adipose tissue, have shown that these cells have a high capacity to metabolize BCAAs and synthesize both odd- and even-chain fatty acids from BCAA-derived precursors. plos.org

Research comparing different types of BCFAs, such as iso- and anteiso-forms, has demonstrated that they can have opposing effects on gene expression in hepatocytes. For instance, one study found that an iso-BCFA decreased the expression of genes related to fatty acid synthesis and inflammation, while an anteiso-BCFA had the opposite effect. nih.gov This highlights the functional diversity within the BCFA class.

Interaction of this compound with Biological Macromolecules (e.g., enzymes, lipids) (Excluding human clinical)

The interaction of fatty acids with biological macromolecules is crucial for their transport, metabolism, and signaling functions. Fatty acids can bind to enzymes, either as substrates or as allosteric regulators, thereby influencing their activity. frontiersin.org The structure of the fatty acid, including chain length, degree of saturation, and branching, determines the specificity and strength of these interactions.

The bulky 2,2-diethyl substitution in this compound would sterically influence its interaction with enzymes. This structural feature could hinder its binding to the active site of enzymes that typically process linear fatty acids. Conversely, this unique structure might allow it to selectively bind to other proteins. For example, some fatty acids have been shown to inhibit enzymes like DNA polymerases and topoisomerases. lipidmaps.org

Biological Activities and Mechanistic Investigations of 2,2 Diethyldecanoic Acid and Its Derivatives

General Bioactivity Screening Methodologies (Excluding human clinical)

The biological activities of fatty acids and their derivatives are typically assessed through a variety of in vitro screening methods. These assays are designed to identify and quantify the compound's effects on specific biological targets, such as microbial cells or enzymes.

Commonly employed methodologies for screening compounds like decanoic acid derivatives include:

Antimicrobial Susceptibility Testing: The antimicrobial potential is frequently evaluated using broth microdilution or agar (B569324) diffusion assays. wikipedia.org In these tests, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of a particular microorganism. frontiersin.org A range of bacterial and fungal strains are typically used to establish the spectrum of activity.

Enzyme Inhibition Assays: The ability of a compound to inhibit the activity of specific enzymes is a key screening parameter. For instance, the inhibitory effects on enzymes like α-amylase and α-glucosidase have been evaluated for various organic acids. researchgate.net These assays measure the reduction in enzyme activity in the presence of the test compound. mdpi.com

Cytotoxicity Assays: The cytotoxic effects of compounds on various cell lines are often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. rsc.org This colorimetric assay measures cell metabolic activity as an indicator of cell viability. rsc.org Such studies are crucial for understanding the potential of a compound as an anti-cancer agent or for assessing its general toxicity to cells. scielo.org.co

Receptor-Binding Assays: These assays are used to determine if a compound can bind to specific cellular receptors. revvity.com Techniques like Scintillation Proximity Assay (SPA) can be employed to measure the binding of a radiolabeled ligand to a receptor, and the ability of a test compound to compete with this binding. revvity.com

The following table summarizes the types of bioactivity screening methodologies applied to compounds structurally related to 2,2-diethyldecanoic acid.

Screening MethodologyTargetMeasured OutcomeExample Related Compounds
Broth MicrodilutionBacteria, FungiMinimum Inhibitory Concentration (MIC)Decanoic acid derivatives, Farnesoic acid derivatives researchgate.netnih.gov
Enzyme Inhibition Assayα-amylase, α-glucosidaseIC50 valuesOrganic acids researchgate.net
MTT AssayCancer cell lines (e.g., MCF-7)IC50 values (cytotoxicity)Chalcones, Flavonoids scielo.org.conih.gov
Receptor-Binding AssayG protein-coupled receptorsBinding affinity (Ki)N/A (General methodology) revvity.com

Modulation of Cellular Processes by this compound (Excluding human clinical)

Based on studies of related branched-chain fatty acids, this compound is likely to modulate several cellular processes, particularly those involving lipid metabolism and cellular signaling.

Lipid Metabolism: Fatty acids are central to cellular energy storage and the synthesis of structural lipids for membranes. wikipedia.orgnih.gov The metabolism of fatty acids involves their breakdown for energy (β-oxidation) and their synthesis from smaller molecules (lipogenesis). nih.govlumenlearning.com Branched-chain fatty acids can influence these pathways. For example, some fatty acid derivatives can inhibit enzymes involved in fatty acid synthesis.

Cell Proliferation and Viability: Dichloroacetate (B87207), a structurally simpler branched-chain acid, has been shown to reduce the proliferation and viability of HeLa cells under aerobic conditions. revvity.com This suggests that branched-chain fatty acids could have cytostatic or cytotoxic effects on certain cell types. In contrast, under hypoxic conditions, dichloroacetate paradoxically increased the number of viable cells, indicating that the metabolic state of the cell can significantly influence the effect of the compound. revvity.com

Apoptosis: Some fatty acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. scielo.org.co For instance, certain flavonoids and geraniol (B1671447) derivatives isolated from Artemisia kermanensis demonstrated apoptotic effects on breast cancer cells. scielo.org.co

DNA Interaction: The herbicide 2,4-dichlorophenoxyacetic acid, which shares a carboxylic acid functional group, has been shown to interact with DNA as a groove binder, although it does not cause significant damage to the DNA structure in vitro. nih.gov This suggests that some carboxylic acids have the potential to interact with macromolecules like DNA.

The following table provides a summary of the cellular processes modulated by compounds related to this compound.

Cellular ProcessObserved EffectRelated Compound(s)
Cell ProliferationReduced under aerobic conditionsDichloroacetate revvity.com
ApoptosisInduced in cancer cellsFlavonoids, Geraniol derivatives scielo.org.co
DNA InteractionGroove binding2,4-Dichlorophenoxyacetic acid nih.gov

Structure-Activity Relationship (SAR) in the Bioactivity of this compound Derivatives

The biological activity of fatty acid derivatives is highly dependent on their chemical structure. Key structural features that influence activity include chain length, the presence and position of double bonds, and the nature and location of substituent groups.

Chain Length: Studies on farnesoic acid derivatives have shown that the length of the isoprenoid chain is crucial for their antibacterial activity. nih.gov For instance, geranylgeranoic acid, with a longer chain than farnesoic acid, exhibited increased inhibitory activity against several bacterial strains. nih.gov

Functional Groups: The nature of the functional group at the end of the fatty acid chain significantly impacts its biological activity. In farnesoic acid derivatives, conversion of the carboxylic acid to a primary amide resulted in potent antifungal activity, whereas the corresponding esters were inactive. nih.gov This highlights the importance of the amide group for antifungal effects in this class of compounds.

Branching: A study on a series of branched carboxylic acids, including 2-ethylhexanoic acid and 2-hexyldecanoic acid, revealed that the size of the alkyl substituents at the alpha-carbon is a critical determinant of their biological activity profile. jmb.or.krnih.gov Compounds with 2- or 3-carbon alkyl substituents at the alpha position elicited a transcriptional profile similar to that of the known developmental toxicant valproic acid. jmb.or.krnih.gov This suggests that the branching pattern of this compound (two ethyl groups at the alpha position) is likely to be a key factor in its biological effects.

The table below outlines key structure-activity relationships for decanoic acid derivatives and related compounds.

Structural FeatureImpact on BioactivityExample Compound Class
Alkyl Chain LengthInfluences antibacterial potencyFarnesoic acid derivatives nih.gov
α-Carbon SubstitutionCritical for transcriptional responseBranched carboxylic acids jmb.or.krnih.gov
Terminal Functional GroupDetermines antifungal activityFarnesoic acid derivatives nih.gov

Mechanisms of Action at the Molecular Level (Excluding human clinical)

The molecular mechanisms underlying the biological activities of this compound and its derivatives are likely to be multifaceted, involving interactions with cellular membranes, enzymes, and signaling pathways.

Inhibition of Protein Synthesis: One proposed mechanism for the antibacterial effect of some fatty acids is the inhibition of cellular protein synthesis. tandfonline.com For example, azelaic acid is thought to exert its antibacterial effects by inhibiting protein synthesis in both aerobic and anaerobic bacteria. tandfonline.com

Enzyme Inhibition: As mentioned previously, some organic acids can inhibit the activity of digestive enzymes like α-amylase and α-glucosidase. researchgate.net Citric acid, for instance, has been shown to be a potent inhibitor of these enzymes. researchgate.net The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive. unina.it

Pro-oxidant Activity: The antimicrobial action of some compounds is linked to their ability to induce oxidative stress. For example, 2,2'-dithienyl diselenide exhibits antibacterial and antifungal activity by increasing the levels of reactive oxygen species (ROS) in microbial cells. wikipedia.org

Disruption of Cell Membranes: Fatty acids can disrupt the integrity of microbial cell membranes, leading to cell death. This is a proposed mechanism for the antifungal activity of some fatty acids.

The following table summarizes the proposed molecular mechanisms of action for compounds related to this compound.

Mechanism of ActionMolecular Target/ProcessRelated Compound(s)
Inhibition of Protein SynthesisRibosomes/Translation MachineryAzelaic acid tandfonline.com
Enzyme Inhibitionα-amylase, α-glucosidaseCitric acid researchgate.net
Pro-oxidant ActivityInduction of Reactive Oxygen Species2,2'-Dithienyl diselenide wikipedia.org

Impact on Model Organisms (Excluding human clinical)

The effects of this compound on whole organisms have not been specifically reported. However, studies on related compounds in various model organisms provide some indication of its potential in vivo effects.

Antimicrobial Effects in Invertebrates: The cytotoxicity of compounds can be assessed using simple model organisms like the brine shrimp (Artemia salina). For example, di-(2-ethylhexyl) phthalate (B1215562), a compound with structural similarities, has shown toxicity against brine shrimp nauplii. unina.it

Developmental Effects: As noted in the SAR section, branched-chain carboxylic acids with structural similarities to valproic acid have the potential for developmental toxicity. Studies in rats and mice with compounds like 2-ethylhexanoic acid have shown valproate-like developmental effects. nih.gov This suggests that this compound should be investigated for similar potential effects in developmental models.

The table below provides an overview of the observed impacts of related compounds on model organisms.

Model OrganismObserved EffectRelated Compound(s)
Brine Shrimp (Artemia salina)Toxicity (Lethality)Di-(2-ethylhexyl) phthalate unina.it
Rat, MouseDevelopmental Toxicity2-Ethylhexanoic acid nih.gov

Environmental Implications and Research on 2,2 Diethyldecanoic Acid

Environmental Fate and Degradation Pathways of 2,2-Diethyldecanoic Acid

The environmental fate of a chemical compound is dictated by a combination of biotic and abiotic processes that govern its transformation and persistence. For this compound, these processes include biodegradation by microorganisms, degradation induced by light (photodegradation), and other non-biological degradation mechanisms.

Biodegradation is a key process in the removal of organic compounds from the environment. It involves the breakdown of substances by microorganisms. While specific biodegradation studies on this compound are not extensively documented in the reviewed literature, general principles of carboxylic acid biodegradation can be applied. Carboxylic acids are known to be biodegradable, although the rate and extent can vary significantly depending on their structure. nih.gov Branched-chain carboxylic acids, such as this compound, may exhibit different degradation patterns compared to their straight-chain counterparts. Some microorganisms possess the enzymatic machinery to degrade these complex structures. For instance, certain bacteria are capable of utilizing branched-chain fatty acids as a carbon source. nih.gov The degradation of similar compounds, like resin acids (diterpenoid carboxylic acids), has been observed in pulp mill effluents, indicating that microbial communities in contaminated environments can adapt to degrade complex carboxylic acids. nih.gov However, the high degree of substitution at the alpha-carbon in this compound could potentially hinder the initial steps of beta-oxidation, a common pathway for fatty acid degradation, possibly leading to slower degradation rates compared to less branched isomers.

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate of photodegradation is influenced by factors such as the chemical's structure, the presence of photosensitizing agents, and environmental conditions like pH. researchgate.netresearchgate.net For carboxylic acids, photodegradation can be a significant removal pathway, especially in aquatic environments. nih.gov Studies on other organic acids have shown that their degradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2). researchgate.netgjesm.net The efficiency of this process can be influenced by parameters such as the initial concentration of the compound, pH, and the intensity of UV irradiation. ajol.infoscienceworldjournal.org While direct photodegradation studies on this compound are limited, its chemical structure suggests it may be susceptible to photo-oxidative processes, particularly in the presence of naturally occurring photosensitizers in surface waters.

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes, excluding photodegradation. These mechanisms can include hydrolysis and oxidation-reduction reactions. The carboxyl group of this compound is relatively stable to hydrolysis under typical environmental pH conditions. However, abiotic oxidation can occur. For instance, the abiotic formation of carboxylic acids has been observed in simulated interstellar and solar system ices through irradiation, suggesting that energetic processes can lead to their formation and potential degradation. researchgate.net In terrestrial and aquatic environments, reactions with strong oxidizing agents or radical species could contribute to the abiotic degradation of this compound. nih.gov The thermal decomposition of long-chain carboxylic acids can also occur, leading to the formation of alkanes and carbon dioxide, a process that might be relevant in specific environmental compartments with elevated temperatures. unimi.it

Bioremediation Strategies for Related Carboxylic Acid Contaminants

Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated environments. tidjma.tntidjma.tn For contaminants related to carboxylic acids, several bioremediation strategies have been explored. Bioaugmentation, the introduction of specific microorganisms with desired degradation capabilities, and biostimulation, the addition of nutrients to enhance the activity of indigenous microbial populations, are common approaches. tidjma.tn For example, some naturally occurring carboxylic acids, like citric and oxalic acid, can be used to enhance the microbial degradation of other pollutants by acting as chelating agents. tidjma.tn In the context of hydrocarbon-contaminated sites, the production of carboxylic acids is a key step in the biodegradation process, and enhancing this metabolic pathway can be a viable remediation strategy. researchgate.netgoogle.com Furthermore, low molecular weight organic acids have been shown to enhance the microbial degradation of persistent organic pollutants like polycyclic aromatic hydrocarbons (PAHs) by increasing their bioavailability and serving as a co-metabolic carbon source. mdpi.com These principles could potentially be applied to develop bioremediation strategies for environments contaminated with branched-chain carboxylic acids like this compound.

Bioremediation StrategyDescriptionRelevance to Carboxylic Acids
Bioaugmentation Introduction of specific microorganisms to enhance degradation.Can be used to introduce bacteria capable of degrading branched-chain carboxylic acids. tidjma.tn
Biostimulation Addition of nutrients to stimulate indigenous microbial activity.Can enhance the growth of native microorganisms that can break down carboxylic acids. tidjma.tn
Co-metabolism The degradation of a compound by a microbe while it is using another compound as its primary energy and carbon source.Other organic acids can serve as primary substrates to promote the degradation of more complex carboxylic acids. mdpi.com
Phytoremediation Use of plants to remove, contain, or degrade contaminants.While not directly studied for this compound, plants can influence microbial communities in the root zone, potentially enhancing degradation.

Ecotoxicological Studies of this compound in Aquatic and Terrestrial Systems (Excluding human clinical)

Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. siue.edu While specific ecotoxicological data for this compound are scarce, the potential effects can be inferred from studies on related compounds. The toxicity of carboxylic acids to aquatic organisms can vary widely depending on the specific compound and the organism being tested. For example, some herbicides based on phenoxyacetic acids have been shown to have effects on non-target species, including aquatic invertebrates and fish. inchem.orgresearchgate.net The bioavailability of a chemical in the environment is a crucial factor that dictates its toxicity. siue.edu In aquatic systems, factors like pH can influence the form and bioavailability of carboxylic acids. nih.gov For terrestrial organisms, exposure could occur through contaminated soil and water. The effects of herbicides on soil microorganisms and terrestrial invertebrates have been documented, with some studies reporting adverse impacts on early life stages. inchem.org Given the widespread use of various synthetic chemicals, understanding the potential for sublethal effects on organisms in both aquatic and terrestrial ecosystems is a key area of ecotoxicological research. siue.edu

Organism GroupPotential Effects of Related Carboxylic AcidsReference
Aquatic Invertebrates Can be affected by herbicides, with potential impacts on early life stages. inchem.org
Fish Some phenoxyacetic acid herbicides can have toxic effects. researchgate.net
Algae Some species show low sensitivity to certain carboxylic acid-based herbicides at typical application rates. inchem.org
Soil Microorganisms Effects can vary, with some studies showing no impact on respiration at certain concentrations. inchem.org
Terrestrial Invertebrates Some adverse effects on early life stages and adults have been reported for certain herbicide formulations. inchem.org

Occurrence and Distribution in Environmental Samples

The presence of synthetic compounds in the environment is a direct consequence of their production and use. While there is no specific information in the reviewed literature on the occurrence and distribution of this compound in environmental samples, studies on other carboxylic acids provide some insights. For example, phenoxy acid herbicides have been detected in rivers, streams, and groundwater, sometimes at concentrations exceeding regulatory limits. nih.govresearchgate.net The temporal and spatial distribution of these compounds can be influenced by factors such as application seasons, water temperature, and the efficiency of degradation processes. nih.gov The detection of metabolites of these herbicides in groundwater indicates that both the parent compounds and their breakdown products can persist and migrate in the environment. nih.gov Given its potential for use in various industrial applications, it is conceivable that this compound could be released into the environment through industrial wastewater or other disposal routes. Monitoring for such compounds in environmental matrices is essential for a comprehensive understanding of their environmental fate and potential for exposure.

Sustainable Synthesis and Disposal Practices for this compound

The environmental footprint of a chemical compound is determined by its entire lifecycle, from synthesis to disposal. For this compound, a branched-chain carboxylic acid, considerations regarding its environmental impact, the sustainability of its manufacturing processes, and its ultimate fate in the environment are crucial areas of research and industrial practice.

Environmental Implications

The structure of this compound, specifically the presence of a quaternary carbon at the alpha position, influences its environmental behavior.

Biodegradability: The rate at which a chemical is broken down by microorganisms is a key indicator of its environmental persistence. While many linear fatty acids are readily biodegradable, the structure of this compound presents challenges. The quaternary carbon atom can hinder enzymatic degradation processes that are common for linear-chain acids. vulcanchem.com This suggests that this compound may have a slower biodegradation rate, potentially leading to greater persistence in soil and aquatic environments. vulcanchem.com In contrast, other types of carboxylic acids, like resin acids found in pulp mill effluents, are considered readily biodegradable, although their removal rates can vary. nih.gov

Ecotoxicity and Bioaccumulation: The potential for a substance to cause harm to living organisms (ecotoxicity) and to accumulate in their tissues (bioaccumulation) is a significant concern. While specific ecotoxicity data for this compound is limited, the estimated octanol-water partition coefficient (logP) of 5.8 indicates a high potential for bioaccumulation. vulcanchem.com Substances with high logP values are more soluble in fats than in water and can accumulate in the fatty tissues of organisms. The presence of such chemicals in aquatic ecosystems can pose risks to fish and other organisms, potentially leading to chronic toxicity. nih.gov For example, studies on other organic pollutants like phthalic acid esters have shown that they can pose a medium to high ecological risk to aquatic life. nih.gov

Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing. mdpi.comdiva-portal.org Applying these principles to the synthesis of this compound can significantly improve its environmental profile. Industrial production of branched fatty acids often involves challenges like minimizing byproducts from incomplete alkylation. vulcanchem.com

Key Green Chemistry Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. atiner.gr

Use of Renewable Feedstocks: Utilizing bio-based starting materials instead of fossil fuels can reduce the carbon footprint of the synthesis. atiner.grrsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating. atiner.gr

Safer Solvents and Reagents: Replacing hazardous solvents and toxic reagents, such as heavy metal catalysts or strong mineral acids, with more benign alternatives is a core principle. mdpi.cominnovareacademics.innih.gov For instance, solid acid catalysts are being explored as recyclable and less hazardous alternatives in various organic syntheses. rsc.org

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents, which are used in excess and generate more waste. innovareacademics.in

The table below outlines potential sustainable approaches for the synthesis of carboxylic acids like this compound, compared to conventional methods.

Aspect of Synthesis Conventional Approach Sustainable (Green) Approach Environmental Benefit
Starting Materials Petrochemical-based feedstocksBio-based feedstocks (e.g., from plant oils) atiner.grReduced reliance on fossil fuels, lower carbon footprint.
Catalysts Stoichiometric strong acids (e.g., H₂SO₄) innovareacademics.inRecyclable solid acid catalysts or biocatalysts (enzymes). innovareacademics.inrsc.orgReduced generation of corrosive and hazardous waste.
Energy Input Conventional heating (hot plates, oil baths) atiner.grMicrowave irradiation or ultrasound-assisted synthesis. mdpi.comatiner.grIncreased energy efficiency, faster reaction times.
Solvents Volatile organic compounds (VOCs)Green solvents (e.g., water, ionic liquids, deep eutectic solvents) or solvent-free conditions. mdpi.comnih.govReduced air pollution and health risks associated with VOCs.

Disposal Practices

Proper disposal of this compound is essential to prevent environmental contamination. As a carboxylic acid, it should be treated as hazardous chemical waste. fishersci.com

Recommended Disposal Protocol:

Neutralization: Before disposal, the acid should be neutralized. This is typically done by slowly adding a weak base, such as sodium bicarbonate (baking soda), to the acid solution while stirring. greenflow.comgreenflow.com This process should be carried out in a well-ventilated area, like a chemical fume hood, as it can generate heat and vapors. cornell.edu The goal is to bring the pH of the solution to a neutral range (approximately 5.5 to 9.0). cornell.edu

Collection and Labeling: The neutralized solution should be collected in a corrosion-resistant, leak-proof container. greenflow.comgreenflow.com The container must be clearly labeled with its contents to ensure safe handling and proper disposal. greenflow.com

Final Disposal: The container with the neutralized waste should be taken to a designated hazardous waste management facility. greenflow.comgreenflow.com It is crucial not to pour the acid, even if neutralized, down the drain without consulting local regulations, as it may still contain substances harmful to aquatic life. fishersci.comcornell.edu

The table below summarizes the key steps for the safe disposal of this compound.

Step Procedure Safety and Environmental Considerations
1. Identification & Safety Identify the chemical and wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles. greenflow.comPrevents skin and eye irritation. fishersci.com
2. Neutralization Slowly add a weak base (e.g., sodium bicarbonate) to the acid in a fume hood until the pH is neutral. greenflow.comcornell.eduAvoids violent reactions and release of fumes. cornell.edu
3. Collection & Storage Store the neutralized waste in a labeled, sealed, corrosion-resistant container away from incompatible materials. greenflow.comPrevents accidental spills and reactions. fishersci.comgreenflow.com
4. Disposal Contact a licensed hazardous waste disposal service or local facility for final disposal. greenflow.comgreenflow.comEnsures compliance with environmental regulations and prevents contamination of soil and water. fishersci.comgreenflow.com

Industrial and Non Clinical Applications of 2,2 Diethyldecanoic Acid

Role as a Chemical Intermediate in Organic Synthesis

2,2-Diethyldecanoic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid functional group allows for a range of chemical transformations, including esterification, amidation, and reduction to alcohols. wikipedia.orgyoutube.com These reactions enable the incorporation of the bulky and branched 2,2-diethylnonyl moiety into larger, more complex molecules.

The synthesis of other compounds from carboxylic acids is a well-established practice in industrial chemistry. wikipedia.orglibretexts.org For instance, the conversion of carboxylic acids to esters, amides, and acyl halides are common and widely practiced reactions. youtube.com The hindered nature of the carboxyl group in this compound, due to the adjacent diethyl substitution, can influence reaction kinetics and the stability of the resulting products, a factor that can be exploited in designing specialty chemicals. While specific large-scale industrial syntheses starting from this compound are not extensively documented in publicly available literature, the principles of organic synthesis suggest its utility in creating derivatives with tailored properties. The synthesis of structurally diverse compounds from carboxylic acids is a fundamental aspect of chemical research and development. riverlandtrading.com

Applications in Materials Science

The unique structure of this compound and its derivatives makes them suitable for various applications in materials science, where molecular architecture can significantly impact material properties.

Polymer Additives and Modifiers

Branched-chain carboxylic acids and their derivatives can be utilized as polymer additives. specialchem.com These additives can be incorporated into polymer matrices to modify their physical and chemical properties. For example, they can act as plasticizers, improving flexibility, or as processing aids. In a patent, this compound is mentioned in the context of a modifier for a conjugated diene-based polymer, suggesting its potential role in enhancing polymer performance. google.com Polymer additives are crucial for tailoring polymers to meet specific application requirements, such as improved impact resistance, thermal stability, and processability. specialchem.comscribd.combehinpolymerco.com

Surfactant and Emulsifier Development

Carboxylic acids and their salts, known as soaps, are fundamental to the development of surfactants and emulsifiers. ontosight.aiscribd.com The structure of this compound, with its hydrophobic alkyl chain and hydrophilic carboxyl group, is characteristic of a surfactant molecule. These molecules orient themselves at interfaces, reducing interfacial tension between immiscible phases like oil and water, thereby enabling the formation of stable emulsions. researchgate.netsanyo-chemical-solutions.com

Lubricant Components

Branched-chain carboxylic acids and their esters are of significant interest in the formulation of lubricants. researchgate.net Their molecular structure can prevent the close packing that leads to solidification at low temperatures, thus improving the pour point of lubricating oils. researchgate.net Metal salts of branched-chain carboxylic acids, such as those of 2-ethylhexanoic acid, are used in the formulation of greases and lubricants. researchgate.net

Esters of carboxylic acids, particularly those derived from polyols, are a key class of synthetic base oils for lubricants. researchgate.net These esters can offer excellent thermal and oxidative stability. The acid number, a measure of the concentration of acidic components in a lubricant, is a critical parameter that is monitored to assess the lubricant's condition and remaining useful life. machinerylubrication.comoelcheck.com While direct application data for this compound as a primary lubricant component is limited, its structural similarities to other branched-chain acids used in this field suggest its potential for developing high-performance lubricant additives or synthetic base stocks. specialchem.com Fatty acids and their derivatives are known to act as boundary lubricants by forming a protective film on metal surfaces. mdpi.com

Use in Specialty Chemical Formulations

2,2-Disubstituted carboxylic acids, a class to which this compound belongs, are used as intermediates in the synthesis of various specialty chemicals. riverlandtrading.comechemi.com These chemicals can find use in diverse applications, including fragrances and as building blocks for more complex molecules. For example, other 2,2-disubstituted acids like 2,2-dimethylbutyric acid are used as intermediates for pharmaceuticals and agrochemicals. riverlandtrading.comchemicalbook.com The unique structural motif of this compound can impart specific properties to the final products, making it a candidate for niche applications in the chemical industry.

Catalysis and Reagent Development

In the realm of organic synthesis, carboxylic acids can sometimes play a role in catalytic processes, either as the catalyst itself or as a ligand for a metal catalyst. While there is no specific information detailing the use of this compound as a catalyst, the broader field of organic catalysis often employs organic molecules to direct and accelerate chemical reactions. beilstein-journals.orgwikipedia.org For instance, chiral carboxylic acids can be used in asymmetric catalysis to produce enantiomerically enriched products. sigmaaldrich.com The development of new reagents and catalysts is an ongoing area of chemical research, and the unique steric and electronic properties of this compound could potentially be exploited in the design of new catalytic systems.

Patent Landscape and Industrial Trends for Branched-Chain Carboxylic Acids

The patent landscape and industrial trends for branched-chain carboxylic acids reflect a dynamic field driven by the demand for high-performance, often sustainable, chemicals across multiple sectors.

Patent Landscape

Innovation in the BCCA space is focused on new applications, improved production methods, and the development of bio-based alternatives. Patents frequently highlight the use of these acids and their derivatives in high-value formulations. Key areas of patent activity include their use as corrosion inhibitors, fuel additives, cosmetic ingredients, and monomers for specialty polymers.

Patent / Application Number Title Summary of Industrial Application
US20090056203A1 Branched carboxylic acids as fuel lubricity additives Describes the use of BCCAs like isostearic acid and neodecanoic acid to improve the lubricity of distillate fuels, particularly in cold weather. google.com
WO1984000884A1 Utilisation of branched chain carbonic acid esters with branched chain alcohols as components of cosmetic products Focuses on using esters derived from both branched acids and branched alcohols as highly spreadable components in skin care products. google.com
WO2015/124433A1 Composition comprising 2-alkyl carboxylic acid salts and use thereof as anti-corrosion additive Details compositions containing 2-alkyl carboxylic acid salts that provide superior anti-corrosion properties in aqueous systems like metalworking fluids. googleapis.com
EP1853219A1 Emollients and cosmetic compositions based on special branched hydrocarbons Pertains to hydrocarbons created via the electrolysis of BCCAs, which are used as easily spreading oil components or silicone replacements in cosmetics. google.com.na
US20140261087A1 Liquid compositions of overbased calcium carboxylate and process for its preparation Relates to creating overbased calcium soaps from branched-chain oxo-acids for use as anti-rust additives in paints, coatings, and lubricants. googleapis.com
EP 0513889 A1 Polymer latices from vinyl acetate (B1210297) and vinyl esters of branched chain carboxylic acids Covers the creation of polymer latices from vinyl acetate and vinyl esters of BCCAs for use in coating compositions and redispersible powders. googleapis.com

Industrial Trends

The global market for carboxylic acids is experiencing robust growth, a trend that encompasses the demand for specialized branched-chain variants. The market's expansion is propelled by increasing applications in a wide array of end-use industries.

Market Growth: The global carboxylic acid market was valued at approximately USD 18.26 billion to USD 18.64 billion in 2024 and is projected to grow at a compound annual growth rate (CAGR) of between 5.1% and 6.8% through the early 2030s. reanin.comstraitsresearch.comresearchandmarkets.com Forecasts estimate the market will reach between USD 27.01 billion and USD 33.01 billion by 2030-2033. straitsresearch.comresearchandmarkets.com The market for carboxylic acid-based esters is also on an upward trend, valued at USD 18.59 billion in 2024 and expected to grow at a CAGR of around 5.5% to reach USD 31.88 billion by 2034. marketresearchfuture.com

Key Drivers:

End-Use Industries: Growing demand from the food and beverage, pharmaceutical, personal care, automotive, and chemical sectors is a primary driver. reanin.comtransparencymarketresearch.com In industrial applications, there is rising use in the production of plasticizers and lubricants. reanin.com

Shift to Bio-Based Chemicals: Stringent environmental regulations and increasing consumer awareness are fueling a shift towards bio-based carboxylic acids derived from renewable sources. researchandmarkets.comtransparencymarketresearch.com This trend is creating new opportunities and guiding investment in fermentation and biorefinery technologies. researchandmarkets.com

High-Performance Applications: The unique properties of BCCAs make them essential for high-performance applications, such as synthetic lubricants, coatings, and corrosion inhibitors, where standard linear acids may not suffice. researchgate.nettaylorandfrancis.comimcd.fi

Regional Landscape: The Asia-Pacific region, particularly China and India, dominates the global carboxylic acid market, accounting for a significant share of both production and consumption. transparencymarketresearch.com This dominance is attributed to rapid industrialization, lower production costs, and strong demand from major industries. transparencymarketresearch.com North America and Europe are also significant markets, driven by established chemical and pharmaceutical industries and a strong focus on research and development. straitsresearch.comtransparencymarketresearch.com

Market Report Focus 2024 Market Value (USD) Projected CAGR (Forecast Period) Projected Market Value (USD)
Carboxylic Acid Market straitsresearch.com $18.26 Billion 6.8% (2025-2033) $33.01 Billion by 2033
Carboxylic Acid Market researchandmarkets.com $18.64 Billion 6.37% (2025-2030) $27.01 Billion by 2030
Carboxylic Acid Market reanin.com $11.71 Billion 5.1% (2025-2031) $16.58 Billion by 2031
Carboxylic Acids Based Esters Market marketresearchfuture.com $18.59 Billion ~5.5% (2025-2034) $31.88 Billion by 2034

Future Research Directions and Emerging Paradigms for 2,2 Diethyldecanoic Acid

Development of Novel and Efficient Synthetic Methodologies

The synthesis of α,α-dialkylated carboxylic acids like 2,2-diethyldecanoic acid can be challenging due to steric hindrance at the α-position. Future research should focus on developing more efficient, scalable, and stereoselective synthetic routes.

One promising avenue is the refinement of enolate alkylation methods. The malonic ester synthesis is a classic approach, but it can be inefficient for creating sterically hindered quaternary centers. libretexts.org Research into alternative nucleophilic glycine (B1666218) equivalents, such as those using a Ni(II)-complex of a glycine Schiff base, has shown promise for the efficient dialkylation to produce complex amino acids and could be adapted for carboxylic acids. nih.gov Another approach involves the direct alkylation of ester enolates, though this often requires strong bases like lithium diisopropylamide (LDA) and can lead to side reactions.

Modern photocatalytic methods offer a milder and more versatile alternative. For instance, a photoredox-enabled 1,2-dialkylation of α-substituted acrylates has been developed, merging a Giese-type radical addition with an Ireland-Claisen rearrangement. rsc.org This transition-metal-free protocol allows for the formation of two C(sp³)–C(sp³) bonds in a single step under mild conditions, providing access to complex tertiary carboxylic acids. rsc.org Similarly, photoredox-catalyzed decarboxylative conjugate additions using other carboxylic acids as radical precursors present a highly efficient and functional group tolerant method. acs.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Method Description Potential Advantages for this compound Potential Challenges
Malonic Ester Synthesis Dialkylation of diethyl malonate followed by hydrolysis and decarboxylation. libretexts.orgWell-established, uses readily available starting materials.Steric hindrance may lower yields for the second alkylation step with ethyl groups. libretexts.org
Enolate Alkylation of Ester Precursors Direct alkylation of an enolate derived from a decanoic acid ester.More direct route than malonic ester synthesis.Requires strong bases (e.g., LDA), potential for side reactions.
Photoredox-Catalyzed 1,2-Dialkylation Merging radical addition with an Ireland-Claisen rearrangement on an acrylate (B77674) precursor. rsc.orgMild, redox-neutral, transition-metal-free, high functional group tolerance. rsc.orgRequires specialized photocatalysts and careful optimization of reaction conditions.
Decarboxylative Radical Addition Photoredox-catalyzed coupling of a radical precursor with an acceptor. acs.orgHighly efficient, broad substrate scope, including natural amino acids as precursors. acs.orgMay require specific radical precursors that are not always commercially available.

Future work should focus on optimizing these modern methods for the specific synthesis of this compound and exploring their scalability for potential industrial applications.

Exploration of Untapped Biological Applications in Non-Human Systems

Branched-chain fatty acids (BCFAs) are known to play crucial roles in various biological systems, particularly in microorganisms where they are key components of cell membranes, influencing fluidity and adaptation to environmental stress. frontiersin.orgnih.gov The unique structure of this compound could confer specific biological activities that remain unexplored.

In bacteria, the synthesis of BCFAs is a vital aspect of their metabolism, often initiated by branched-chain α-keto acids derived from amino acids like isoleucine. nih.gov These BCFAs are primarily of the iso- and anteiso- configurations. wikipedia.org The biological effect of a gem-diethyl group at the α-position, as in this compound, is unknown. Research could investigate its effects on bacterial growth, biofilm formation, and membrane properties. For example, some branched-chain hydroxy acids have been shown to modulate the growth of gut microbiota, promoting probiotics while inhibiting certain pathogenic species. jmb.or.kr It would be valuable to screen this compound for similar antimicrobial or growth-modulating properties against a panel of bacteria and fungi relevant to agriculture or environmental science.

Furthermore, BCFAs are found in various aquatic ecosystems and can exhibit a range of biological activities, including regulation of lipid metabolism. mdpi.com Future studies could explore the impact of this compound on microalgae or other aquatic organisms, assessing its potential as a signaling molecule or its environmental fate and impact. The investigation into its role in plant systems, particularly in response to stress, could also be a fruitful area of research, as fatty acids are known to be involved in plant defense mechanisms.

Advancements in Analytical Techniques for Trace Analysis

The accurate detection and quantification of this compound, especially at trace levels in complex biological or environmental matrices, will be crucial for understanding its distribution and function. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of fatty acids, including BCFAs. nih.govresearchgate.net

For GC-MS analysis, fatty acids are typically derivatized to increase their volatility, often as fatty acid methyl esters (FAMEs). However, co-elution of different fatty acid isomers can be a significant challenge. researchgate.net The development of specialized GC columns, such as tandem column configurations (e.g., DB-225ms hyphenated with DB-5ms), has shown improved separation of SCFAs and could be adapted for longer chain BCFAs. nih.gov Another strategy to enhance detection is the use of derivatizing agents like pentafluorobenzyl bromide (PFBBr), which can significantly improve detection limits. nih.gov

Advanced mass spectrometry techniques can further aid in the unambiguous identification of branched isomers. Chemical ionization (CI) mass spectrometry, for example, can provide uniform responses for different fatty acids, simplifying quantification without the need for specific standards for every isomer. acs.org Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that help to pinpoint the location and nature of the branching. acs.org

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that may not require derivatization, although separation of isomers can still be challenging. creative-proteomics.com A comparison of potential analytical techniques is provided in Table 2.

Technique Derivatization Advantages Challenges
GC-MS (with FAMEs) Required (e.g., methylation)Robust, established libraries for EI-MS. creative-proteomics.comCo-elution of isomers is common. researchgate.net
GC-MS (with PFBBr) RequiredImproved sensitivity and lower detection limits. nih.govDerivatization can be multi-step.
GC-MS/MS (CI) RequiredBetter structural elucidation from fragmentation patterns, can resolve co-eluting peaks by mass. acs.orgRequires more specialized instrumentation.
LC-MS/MS Often not requiredCan analyze non-volatile compounds, suitable for complex mixtures. creative-proteomics.comIsomer separation can be difficult without specialized columns or ion mobility.

Future research should focus on developing a validated analytical method specifically for this compound, optimizing sample preparation, derivatization, and chromatographic separation to allow for its reliable quantification in diverse matrices such as microbial cultures, plant tissues, and environmental samples.

Integration with Systems Chemistry Approaches

Systems chemistry seeks to understand how molecules interact within complex networks to give rise to emergent properties, such as the function of a living cell. Lipidomics, the large-scale study of lipids, is a key component of systems biology, providing a snapshot of the metabolic state and functional status of a cell or organism. nih.govbohrium.com

Investigating this compound from a systems perspective could provide profound insights. For example, if this compound is introduced into a microbial culture, lipidomics could be used to track how it is metabolized and incorporated into the cellular lipidome. nih.gov This could reveal its role in modifying membrane composition and fluidity, and how the system adapts to its presence. By comparing the lipid profiles of organisms in different states (e.g., with and without exposure to the compound), researchers can identify altered lipid species and metabolic pathways. bohrium.comnih.gov

Future research could involve "shotgun lipidomics" experiments, where direct infusion of total lipid extracts into a mass spectrometer allows for high-throughput analysis of the lipidome's response to this compound. nih.gov This untargeted approach could uncover unexpected interactions and metabolic pathways. The integration of this lipidomics data with other 'omics' data (genomics, proteomics, metabolomics) would provide a more holistic understanding of the compound's role within the biological system. nih.gov This is particularly relevant for understanding its potential effects on complex microbial communities, such as those in the gut or soil.

Development of Sustainable Production Methods

As the chemical industry moves towards greener and more sustainable practices, the development of environmentally friendly methods for producing specialty chemicals like this compound is of paramount importance. Traditional chemical syntheses often rely on harsh reagents and generate significant waste.

Biocatalysis offers a promising alternative. The use of enzymes, such as lipases, can enable the synthesis of esters and acids under mild conditions. mdpi.com While the direct enzymatic synthesis of a 2,2-disubstituted carboxylic acid is challenging, research into the biocatalytic production of branched-chain esters has shown success. mdpi.comresearchgate.net For instance, immobilized lipases like Novozym® 435 have been used to synthesize 2-ethylhexyl 2-methylhexanoate from branched substrates in a solvent-free medium. mdpi.com This suggests that enzymatic or whole-cell biocatalytic systems could be engineered for the production of this compound or its precursors.

Another avenue is the use of recombinant microbial cells. By engineering the fatty acid synthesis pathways of microorganisms, it may be possible to produce specific branched-chain fatty acids. google.com This involves modifying the substrate specificity of key enzymes in the fatty acid synthase (FAS) system to accept different starter units, which could potentially be tailored to produce the desired diethyl-substituted chain. wikipedia.org This approach, often termed metabolic engineering, could utilize renewable feedstocks like sugars to produce the target compound, aligning with the principles of a circular economy.

Future research in this area should focus on:

Screening for novel enzymes with activity towards precursors of this compound.

Engineering the metabolic pathways of host organisms (e.g., E. coli, yeast) to produce the target molecule from simple carbon sources.

Optimizing reaction conditions for biocatalytic processes to achieve high yields and productivity in solvent-free or aqueous media. researchgate.net

Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through collaborative, interdisciplinary research. The topics outlined above naturally lend themselves to synergistic efforts across different scientific fields.

Chemistry and Microbiology: Synthetic chemists can design and produce novel analogs of this compound, which can then be tested by microbiologists for their effects on bacterial communication (quorum sensing), antibiotic resistance, or as components of novel biomaterials.

Analytical Chemistry and Environmental Science: The development of sensitive analytical techniques for this compound will enable environmental scientists to study its persistence, bioaccumulation, and potential toxicity in various ecosystems, contributing to a better understanding of the environmental fate of synthetic chemicals.

Biotechnology and Chemical Engineering: Biotechnologists can work on engineering microbial strains for the sustainable production of this compound, while chemical engineers can design and scale-up bioreactor processes to make this production economically viable.

Computational Chemistry and Systems Biology: Computational chemists can model the interactions of this compound with proteins and membranes, providing hypotheses that can be tested by systems biologists using lipidomics and other 'omics' technologies to understand its network-level effects.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the exploration of this compound, transforming it from a molecular curiosity into a valuable tool for science and technology.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,2-Diethyldecanoic acid, and how do reaction conditions (e.g., solvent, temperature) influence yield?

  • Methodology :

  • Step 1 : Start with decanoic acid as the precursor. Introduce ethyl groups via alkylation using ethyl halides in anhydrous conditions. Catalysts like Lewis acids (e.g., AlCl₃) may improve efficiency .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize temperature (typically 80–120°C) to avoid side reactions like decarboxylation .
  • Step 3 : Purify via fractional distillation or recrystallization. Yields >70% are achievable with strict moisture control .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodology :

  • NMR : Look for distinct proton signals: δ ~1.2–1.5 ppm (ethyl groups) and δ ~2.3 ppm (α-protons to carboxyl). Compare with NIST reference data for branched fatty acids .
  • IR : Carboxyl C=O stretch at ~1700 cm⁻¹ and broad O-H stretch (if dimerized) at ~2500–3000 cm⁻¹ .
  • Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion [M]⁺ at m/z 228 (C₁₄H₂₈O₂), with fragmentation peaks at m/z 185 (loss of CH₂CH₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

  • Methodology :

  • Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 210 nm) to quantify impurities. Cross-validate with differential scanning calorimetry (DSC) for melting point consistency .
  • Solubility Studies : Conduct systematic titrations in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane) under controlled humidity. Discrepancies often arise from residual moisture .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

  • Methodology :

  • Kinetic Analysis : Perform hydrolysis experiments at varying pH (1–14). Monitor degradation via LC-MS. Under alkaline conditions (pH >10), esterification or saponification may occur, releasing ethanol .
  • Thermodynamic Stability : Calculate activation energy (Eₐ) via Arrhenius plots from thermal gravimetric analysis (TGA) data. Stability decreases above 150°C due to β-scission .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?

  • Methodology :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown. Compare half-lives in freshwater vs. seawater. Branched chains typically resist β-oxidation .
  • Photolysis Studies : Exclude UV-C (artificial) and focus on UV-B (natural sunlight). Detect intermediates like ketones or aldehydes via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.